molecular formula C22H45AlO B13784309 Aluminum, ((3E)-3-decen-1-olato)dihexyl- CAS No. 68900-78-7

Aluminum, ((3E)-3-decen-1-olato)dihexyl-

Cat. No.: B13784309
CAS No.: 68900-78-7
M. Wt: 352.6 g/mol
InChI Key: UUZQZFYFIKBACX-SYVONOGFSA-N
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Description

"Aluminum, ((3E)-3-decen-1-olato)dihexyl-" is a triorganoaluminum compound featuring two hexyl groups and a (3E)-3-decen-1-olato ligand. The (3E) configuration denotes a trans double bond in the decenolato ligand, which introduces steric and electronic effects distinct from saturated analogs. This compound is synthesized via alkane elimination, where dihexylaluminum hydride reacts with (3E)-3-decen-1-ol, yielding the product and hydrogen gas .

Its structure combines the Lewis acidity of aluminum with the bulkiness of the decenolato ligand, making it a candidate for controlled polymerization catalysts and precursor materials in thin-film deposition . The unsaturated ligand may enable conjugation, influencing reactivity in organic transformations or material synthesis.

Properties

CAS No.

68900-78-7

Molecular Formula

C22H45AlO

Molecular Weight

352.6 g/mol

IUPAC Name

[(E)-dec-3-enoxy]-dihexylalumane

InChI

InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7+;;;

InChI Key

UUZQZFYFIKBACX-SYVONOGFSA-N

Isomeric SMILES

CCCCCC/C=C/CCO[Al](CCCCCC)CCCCCC

Canonical SMILES

CCCCCCC=CCCO[Al](CCCCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, ((3E)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. The general reaction scheme can be represented as follows:

AlR3+Decen-1-olAl(Decen-1-olato)R2+RH\text{AlR}_3 + \text{Decen-1-ol} \rightarrow \text{Al(Decen-1-olato)R}_2 + \text{RH} AlR3​+Decen-1-ol→Al(Decen-1-olato)R2​+RH

where R represents the hexyl group. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.

Industrial Production Methods

Industrial production of Aluminum, ((3E)-3-decen-1-olato)dihexyl- may involve large-scale batch or continuous flow processes. The key considerations in industrial synthesis include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reactants to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Aluminum, ((3E)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic products.

    Substitution: The decen-1-olato ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or by applying heat.

Major Products Formed

    Oxidation: Aluminum oxide and various organic oxidation products.

    Reduction: Aluminum metal and reduced organic compounds.

    Substitution: New organometallic compounds with different ligands.

Scientific Research Applications

Aluminum, ((3E)-3-decen-1-olato)dihexyl- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of Aluminum, ((3E)-3-decen-1-olato)dihexyl- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Organoaluminum compounds vary widely in reactivity and applications based on ligand structure. Below is a comparative analysis of "Aluminum, ((3E)-3-decen-1-olato)dihexyl-" with three analogs:

Table 1: Key Properties of Selected Organoaluminum Compounds

Compound Molecular Weight (g/mol) Ligand Type Thermal Stability (°C) Solubility (Toluene) Catalytic Activity (Polymerization)
Aluminum, ((3E)-3-decen-1-olato)dihexyl- 354.4 Unsaturated alkoxide (C10) 180–200 High Moderate, controlled kinetics
Triethylaluminum 114.2 Saturated alkyl (C2) 120–150 Very high High, rapid initiation
Aluminum tris(2-ethylhexoxide) 438.6 Saturated alkoxide (C8) 220–240 Moderate Low, limited Lewis acidity
Aluminum acetylacetonate 324.3 Chelating β-diketonate 250–270 Low Non-catalytic, used as precursor

Key Findings:

  • Reactivity: The unsaturated decenolato ligand in the target compound reduces Lewis acidity compared to triethylaluminum, slowing polymerization rates but improving control over molecular weight distribution .
  • Thermal Stability: The bulkier decenolato ligand enhances thermal stability relative to triethylaluminum but falls short of aluminum tris(2-ethylhexoxide), which benefits from saturated, branched ligands .
  • Solubility: The compound’s high solubility in non-polar solvents like toluene aligns with applications in homogeneous catalysis, contrasting with aluminum acetylacetonate, which requires polar solvents .

Biological Activity

Aluminum, ((3E)-3-decen-1-olato)dihexyl- is a complex aluminum compound that has garnered interest in various fields of research, particularly in biological systems. The biological activity of aluminum compounds is a critical area of study due to the potential implications for human health and environmental safety. This article explores the biological activity of this specific aluminum compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.

Chemical Structure and Properties

The compound Aluminum, ((3E)-3-decen-1-olato)dihexyl- is characterized by its aluminum core coordinated with a decenal ligand and two hexyl groups. This structure may influence its solubility, reactivity, and interaction with biological macromolecules.

Toxicological Implications

Aluminum compounds have been associated with various toxicological effects in biological systems. Research indicates that aluminum can disrupt cellular processes by forming toxic complexes with essential biomolecules. For instance, aluminum has been shown to interfere with the stability and function of proteins and nucleic acids, leading to increased oxidative stress and cellular damage .

Table 1: Toxicological Effects of Aluminum Compounds

EffectDescription
Cytotoxicity Induces cell death through apoptosis or necrosis
Oxidative Stress Generates reactive oxygen species (ROS)
Neurotoxicity Implicated in neurodegenerative diseases (e.g., Alzheimer's)
Disruption of Signaling Interferes with cellular signaling pathways

Interaction with Biological Macromolecules

Aluminum's interaction with proteins and nucleic acids is significant. It has been found to bind to various proteins, altering their structure and function. For example, aluminum can substitute for magnesium in protein binding sites, leading to conformational changes that disrupt normal biological functions .

Case Study: Aluminum and Amyloid Proteins
A study investigated the interaction between aluminum ions and amyloid-beta peptides. The results indicated that aluminum could promote the aggregation of these peptides, potentially contributing to the pathogenesis of Alzheimer's disease .

The mechanisms through which Aluminum, ((3E)-3-decen-1-olato)dihexyl- exerts its biological effects can be multifaceted:

  • Oxidative Stress Induction : Aluminum can stabilize superoxide radicals, leading to oxidative damage in cells .
  • Disruption of Metal Homeostasis : It can interfere with the homeostasis of essential metals like magnesium and zinc, which are crucial for various enzymatic reactions .
  • Alteration of Cellular Signaling : By affecting signaling pathways, aluminum can lead to dysregulation of cellular processes such as proliferation and apoptosis .

Research Findings

Recent studies have focused on the bioinorganic chemistry of aluminum compounds, revealing insights into their speciation in biological environments. For example, computational studies show how aluminum interacts with low molecular mass chelants like citrate and high molecular mass peptides such as transferrin . These interactions dictate the bioavailability and toxicity of aluminum in living organisms.

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